3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Overview
Description
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a pharmaceutical reference standard and an intermediate . It is also known as Bumetanide Impurity B . The molecular formula is C13H12N2O5S and the molecular weight is 308.31 .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 308.046692 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 555.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 75.5±0.4 cm3 . It has 7 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . The polar surface area is 141 Å2 .Scientific Research Applications
Synthesis and Biochemical Characterization
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid and its derivatives demonstrate a broad range of biochemical applications. A study reported the synthesis of Schiff bases from this motif, revealing that the compounds exhibit potent structure-activity relationships and drug-like properties. The anti-urease and antibacterial actions of these compounds were notably significant, showing potential for treating gastrointestinal diseases such as gastric and peptic ulcers, and hepatic encephalopathy. The study emphasized that these compounds could serve as lead candidates for developing potent inhibitors due to their dual action mode against urease and bacterial strains (Irshad et al., 2022).
Medicinal Chemistry and Sulfonamide Functionality
The sulfonamide group, a crucial component of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, is extensively utilized in medicinal chemistry. It is a part of various marketed drugs, particularly sulfonamide antibacterials. These compounds are inhibitors of tetrahydropteroic acid synthetase. While this class of drugs has been associated with hypersensitivity and severe skin rash due to the aniline structure (4-amino), recent scientific evidence suggests that the sulfonamide group is an essential and safe part of medicinal chemistry, debunking the notion of a 'sulfa allergy' as a class effect (Kalgutkar, Jones, & Sawant, 2010).
Corrosion Inhibition
A study focused on the use of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid derivatives as inhibitors for mild steel corrosion in acidic solutions. The research indicated that the inhibitory action of these compounds is of mixed type, increasing with concentration but decreasing with rising temperatures. This finding is crucial for industrial applications, particularly in prolonging the lifespan of metal structures in corrosive environments (Sappani & Karthikeyan, 2014).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182568 | |
Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |
CAS RN |
28328-54-3 | |
Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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